molecular formula C11H10FNO3 B13808784 P-Fluoro-A-acetamidocinnamic acid

P-Fluoro-A-acetamidocinnamic acid

Cat. No.: B13808784
M. Wt: 223.20 g/mol
InChI Key: PYGHVJGHLGZANA-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Fluoro-α-acetamidocinnamic acid is a fluorinated derivative of α-acetamidocinnamic acid, characterized by a para-fluorine substituent on the phenyl ring of the cinnamic acid backbone. Its structure comprises an acetamido group (-NHCOCH₃) at the α-position (adjacent to the carboxylic acid group) and a fluorine atom at the para position of the aromatic ring. This modification introduces electronic and steric effects that influence its physicochemical and reactivity profiles compared to non-fluorinated analogs .

While synthesis protocols for the non-fluorinated α-acetamidocinnamic acid are well-documented (e.g., via azlactone intermediates using acetic anhydride and sodium acetate ), the fluorinated variant likely follows analogous routes with fluorinated precursors. The compound’s applications span coordination chemistry, pharmaceutical intermediates, and isotopic labeling studies .

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

(E)-2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C11H10FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)/b10-6+

InChI Key

PYGHVJGHLGZANA-UXBLZVDNSA-N

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=C(C=C1)F)/C(=O)O

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Ethanol Sodium Ethylate and Hydrolysis

According to a synthesis report from the Journal of the American Chemical Society (1950), p-fluoro-α-acetamidocinnamic acid can be synthesized via a two-step process:

Step Reagents and Conditions Description
1 Ethanolic sodium ethylate Initial reaction to form an intermediate ester or related compound
2 Aqueous ethanolic sodium hydroxide (NaOH) hydrolysis Hydrolysis to yield the target acid compound

This method is classical and involves the formation of an intermediate followed by hydrolysis to obtain the acid functionality. The exact yields and purity data were not specified in the summary but are referenced in the original literature.

Fluorination Techniques and Catalytic Methods

Fluorine incorporation at the para position of the phenyl ring is a critical step. Several approaches exist:

A comprehensive review on asymmetric α-fluoroalkyl-α-amino acids highlights these fluorination strategies, emphasizing stereoselective syntheses for enantiopure products.

Synthesis of p-Fluorophenyl Acetate as a Key Intermediate

p-Fluorophenyl acetate is a relevant intermediate in the preparation of p-fluoro-α-acetamidocinnamic acid. Several synthetic routes for p-fluorophenyl acetate have been documented:

Method Reagents and Conditions Advantages and Disadvantages
1 p-Fluorophenol, sodium acetate, acetic anhydride in benzene under reflux Efficient but uses toxic benzene solvent; complex post-processing
2 Concentrated sulfuric acid catalyst, followed by neutralization and extraction Effective but corrosive catalyst and tedious workup
3 Pyridine catalyst, neutralization with HCl, extraction with ether, washing, drying Long reaction time and laborious operations
4 Direct reaction of p-fluorophenol with acetic anhydride catalyzed by p-toluenesulfonic acid at 120°C for 3.5 h High purity (99.78%) and yield (550 g from 450 g scale); avoids organic solvents

The last method is industrially favorable due to its simplicity, high yield, and avoidance of hazardous solvents.

Hydrogenation and Ligand-Assisted Fluorination

A model reaction involving α-acetamidocinnamic acid methyl ester hydrogenation with highly fluorinated ligands (e.g., F-MonoPhos) has been reported, enabling selective transformations under mild conditions. This approach involves:

  • Slow addition of perfluorooctyl iodide at low temperatures (-78 °C to -20 °C)
  • Reaction with trichlorosilane at room temperature for 16 hours
  • Workup involving saturated ammonium chloride and ethyl acetate extraction

The product was obtained in 98% yield, with detailed NMR characterization confirming fluorine incorporation.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield / Purity Notes Reference
Multi-step ethanolic sodium ethylate + NaOH hydrolysis Ethanolic sodium ethylate; aqueous ethanolic NaOH Not specified Classical method for p-fluoro-α-acetamidocinnamic acid
p-Toluenesulfonic acid catalyzed acetylation of p-fluorophenol p-Fluorophenol, acetic anhydride, p-toluenesulfonic acid, 120°C, 3.5 h 99.78% purity, 550 g isolated Industrially practical, solvent-free
Hydrogenation with fluorinated ligand and trichlorosilane α-Acetamidocinnamic acid methyl ester, F-MonoPhos ligand, perfluorooctyl iodide, trichlorosilane 98% yield Highly selective fluorination under mild conditions
Electrophilic/Nucleophilic fluorination Various fluorine sources Variable Used for fluorination of aromatic rings

Analytical and Characterization Data

  • NMR Spectroscopy: ^1H NMR and ^19F NMR are key techniques for confirming fluorine substitution and compound purity. For example, ^19F NMR signals around -102 to -112 ppm confirm fluorine presence in related fluorinated compounds.
  • Gas Chromatography (GC): Used to determine purity, with values reaching above 99% for p-fluorophenyl acetate prepared via p-toluenesulfonic acid catalysis.
  • Powder X-ray Diffraction (PXRD): Employed for phase purity verification in cocrystal studies involving α-acetamidocinnamic acid derivatives.

Chemical Reactions Analysis

Types of Reactions:

P-Fluoro-A-acetamidocinnamic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

P-Fluoro-A-acetamidocinnamic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which P-Fluoro-A-acetamidocinnamic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and bioavailability by blocking metabolic oxidation sites . This allows the compound to interact more effectively with enzymes and receptors, potentially leading to therapeutic effects.

Comparison with Similar Compounds

α-Acetamidocinnamic Acid (Non-Fluorinated Analog)

Key Differences :

  • Molecular Structure : Lacks the para-fluorine substituent, reducing electron-withdrawing effects on the aromatic ring.
  • Physicochemical Properties: Acidity: The carboxylic acid group in the non-fluorinated compound (pKa ~3.5–4.0) is less acidic than its fluorinated counterpart due to the absence of fluorine’s electron-withdrawing inductive effect . Solubility: Lower polarity compared to the fluorinated derivative; dissolves moderately in polar aprotic solvents (e.g., DMSO) but poorly in water .
  • Reactivity : Forms coordination complexes with Zn(II) and Cd(II), where the acetamido and carboxylic acid groups act as binding sites. The absence of fluorine may reduce steric hindrance and electronic stabilization in metal-ligand interactions .

2-Acetamido-6-Fluorobenzoic Acid

Key Differences :

  • Backbone Structure: Features a benzoic acid core instead of cinnamic acid (propenoic acid linked to benzene), eliminating the α,β-unsaturated double bond.
  • Electronic Effects : Fluorine at the ortho position (relative to the acetamido group) increases acidity (pKa ~2.8–3.2) and alters hydrogen-bonding capacity .
  • Applications : Primarily used in crystallography and as a ligand in metalloenzyme studies due to its rigid aromatic structure .

Halogenated Derivatives (e.g., Brominated Analogs)

Compounds like 5-Bromo-2,4-dichloropyridine () share halogen substituents but differ in core structure. Bromine’s larger atomic radius and polarizability compared to fluorine result in distinct steric and electronic profiles, affecting solubility and reactivity in nucleophilic substitutions.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight CAS Number Key Properties
p-Fluoro-α-acetamidocinnamic acid C₁₁H₁₀FNO₃ ~223.20* Not explicitly listed† Higher acidity, enhanced polarity
α-Acetamidocinnamic acid C₁₁H₁₁NO₃ 205.21 5469-45-4 Moderate solubility in DMSO
2-Acetamido-6-fluorobenzoic acid C₉H₈FNO₃ 197.16 Not explicitly listed Rigid structure, low aqueous solubility

*Estimated based on fluorine substitution.

Table 2: Reactivity in Coordination Chemistry

Compound Metal Ion Binding Observed Behavior Reference
α-Acetamidocinnamic acid Zn(II), Cd(II) Forms stable complexes via acetamido and carboxylate groups
p-Fluoro-α-acetamidocinnamic acid N/A (Hypothetical) Predicted stronger binding due to fluorine’s electron withdrawal
2-Acetamido-6-fluorobenzoic acid Metalloenzymes Stabilizes active sites via hydrogen bonding

Biological Activity

P-Fluoro-A-acetamidocinnamic acid is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of cinnamic acid, characterized by the presence of a fluorine atom and an acetamido group. This structural modification can influence its biological properties, enhancing stability and activity compared to its parent compounds.

Biological Activities

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of cinnamic acid derivatives, including this compound. Research indicates that these compounds can prevent cell death in models of oxidative stress and energy depletion. For instance, hybrids of flavonoids with cinnamic acid have demonstrated significant neuroprotection against various forms of cell death, including oxytosis and ferroptosis . The introduction of an amide bond has been shown to improve stability against hydrolysis, which is critical for maintaining therapeutic efficacy in vivo.

2. Enzyme Inhibition

Enzyme inhibition studies reveal that derivatives of cinnamic acid can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are important targets in the treatment of Alzheimer's disease. For example, certain cinnamic acid derivatives have shown mixed-type inhibition against AChE and BChE, suggesting their potential as dual inhibitors that could improve cognitive symptoms in Alzheimer's patients .

Case Studies

Study 1: Neuroprotective Activity

In a study examining various flavonoid-cinnamic acid hybrids, it was found that compounds with an amide linkage exhibited enhanced neuroprotective effects at low concentrations. Specifically, a quercetin-cinnamic acid hybrid demonstrated significant activity in an Alzheimer's disease mouse model at a dosage as low as 0.3 mg/kg . This highlights the potential clinical relevance of such compounds in neurodegenerative diseases.

Study 2: Enzyme Inhibition

Another study focused on the synthesis and evaluation of novel cinnamic acid-tryptamine hybrids revealed significant AChE inhibitory activity (IC50 = 11.51 μM) for one derivative. This compound also showed mild neuroprotective effects in PC12 cell lines and inhibited β-amyloid aggregation at concentrations as low as 10 μM . These findings suggest that structural modifications can lead to enhanced biological activity.

Data Tables

Compound Activity IC50 Value (μM) Notes
Quercetin-Cinnamic Acid HybridNeuroprotection0.3 (in vivo)Effective at low doses in AD model
Cinnamic Acid-Tryptamine HybridAChE Inhibition11.51Mild neuroprotection; inhibits β-amyloid

Q & A

Q. How should researchers address contradictory data on the environmental persistence of this compound?

  • Methodological Answer : Discrepancies may arise from variability in experimental conditions (e.g., pH, microbial activity). Conduct controlled degradation studies under standardized OECD guidelines, comparing hydrolysis, photolysis, and biodegradation rates. Use high-resolution mass spectrometry to track transformation products and assess their toxicity .

Q. What experimental design principles apply to studying the structure-activity relationship (SAR) of This compound derivatives?

  • Methodological Answer : Systematically vary substituents (e.g., halogen position, acyl groups) while maintaining a consistent synthetic protocol. Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, steric parameters) with bioactivity data. Validate models with external test sets to avoid overfitting .

Q. How can researchers optimize in vitro assays to assess the cytotoxicity of This compound?

  • Methodological Answer : Standardize cell lines (e.g., HepG2 for hepatic toxicity), exposure durations, and solvent controls (e.g., DMSO <0.1%). Include positive controls (e.g., fluorouracil) to benchmark potency. Use multiplex assays (e.g., ATP quantification + ROS detection) to differentiate cytotoxic mechanisms. Validate findings with in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) .

Q. What strategies mitigate spectral interference in NMR analysis of This compound in complex mixtures?

  • Methodological Answer : Employ 2D NMR techniques (e.g., HSQC, COSY) to resolve overlapping signals. For ¹⁹F NMR, use broadband decoupling to suppress scalar coupling artifacts. Pre-concentrate samples via lyophilization and utilize solvent suppression sequences (e.g., WET) in aqueous matrices .

Methodological and Literature Review Questions

Q. How should researchers formulate a PICOT-style research question for This compound pharmacokinetics?

  • Methodological Answer : Define Population (e.g., rodent models), Intervention (oral/administered dose), Comparison (control group/alternative fluorinated analogs), Outcome (Cmax, AUC₀–₂₄), and Timeframe (24-hour pharmacokinetic profile). Align variables with OECD Test Guidelines for consistency .

Q. What criteria distinguish high-quality sources when reviewing literature on fluorinated acetamide derivatives?

  • Methodological Answer : Prioritize primary literature from peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) over commercial databases. Assess experimental rigor via adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Cross-check regulatory data against ECHA or EPA dossiers for accuracy .

Q. How can researchers design a reproducible protocol for This compound synthesis and characterization?

  • Methodological Answer : Document reaction parameters (temperature, solvent purity, catalyst loading) in detail. Include step-by-step spectral acquisition settings (e.g., NMR pulse angles, LC-MS ionization voltages). Share raw data and code for computational analyses in open repositories (e.g., Zenodo) to enhance reproducibility .

Data Analysis and Reporting

Q. Q. What statistical approaches are appropriate for analyzing dose-response data involving This compound?

  • Methodological Answer : Use nonlinear regression (e.g., log-logistic model) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

Q. Q. How should researchers address discrepancies between computational predictions and experimental results for This compound properties?

  • Methodological Answer : Re-evaluate force field parameters (e.g., partial charges, solvation models) in molecular dynamics simulations. Compare multiple software packages (e.g., Gaussian vs. ORCA) to identify algorithmic biases. Validate predictions with orthogonal experimental data (e.g., X-ray crystallography for conformational analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.